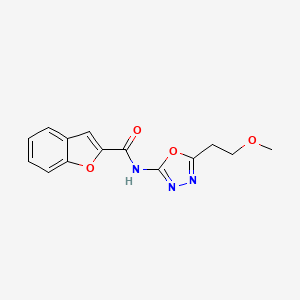

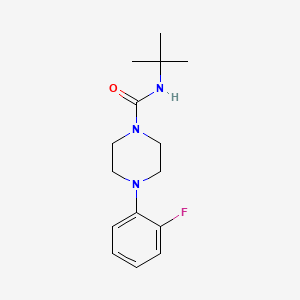

![molecular formula C12H16N2 B2773663 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole CAS No. 67177-54-2](/img/structure/B2773663.png)

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole

Vue d'ensemble

Description

“1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole”, also known as Diazepinoindole, is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.27 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole . The InChI code is 1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.27 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the data I have.Applications De Recherche Scientifique

Synthesis and Functionalization

The chemical compound 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole and its derivatives have been the focus of various synthetic strategies due to their potential in scientific research. A general approach for the synthesis of tetrahydro[1,4]diazepino[1,2-a]indol-1-one derivatives has been developed, leveraging regioselective strategies and direct cyclisation techniques. These synthetic methodologies have enabled the functionalization of ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates, providing a pathway for the creation of fused heterocyclic compounds. These compounds' structures were confirmed through NMR spectroscopy and HRMS investigation, showcasing their applicability in developing novel chemical entities (Dzedulionytė et al., 2022).

Pharmacological Potential

Research into the pharmacological applications of diazepino[1,2-a]indole derivatives has yielded promising results. Compounds containing isothiourea moiety derived from these structures have shown activity against individual human serine/threonine and tyrosine kinases at low micromolar concentrations. Moreover, derivatives of diazepines have been found to sensitize bacteria to antibiotics by inhibiting kinase-mediated phosphorylation, indicating their potential use in overcoming antibiotic resistance (Danilenko et al., 2008).

Novel Therapeutic Agents

Further exploration into the therapeutic applications of this chemical structure has led to the synthesis of novel compounds with potential anti-5-HT (serotonin) activity. Although the potency of these compounds has been found to be weak compared to standard drugs, their novel structures offer a new avenue for the development of therapeutic agents (Rajur et al., 1990).

Environmental Advancements in Synthesis

The adoption of flow chemistry techniques for the synthesis of indoline derivatives, including those with the diazepino[1,2-a]indole scaffold, has demonstrated environmental benefits. This approach has allowed for the development of a more sustainable synthesis method, reducing the use of hazardous chemicals and improving reaction efficiency (Örkényi et al., 2017).

Kinase Inhibition for Cancer Therapy

A new series of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones have been synthesized and evaluated as potential cyclin-dependent kinase inhibitors, a critical target in cancer therapy. Some derivatives exhibited sub-micromolar inhibitory activity, suggesting their potential utility in designing new cancer therapeutics (Putey et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole, also known as 2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,2-a]indole, is the 5-HT (2C) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in a variety of functions, including mood regulation, appetite, and anxiety .

Mode of Action

This compound acts as an agonist at the 5-HT (2C) receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT (2C) receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT (2C) receptor, a series of biochemical reactions occur. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of these pathways leads to changes in cellular function, such as modulation of neuronal firing, regulation of mood, and control of feeding behavior .

Result of Action

The activation of the 5-HT (2C) receptor by this compound can lead to various physiological effects. For instance, it has been shown to have potential anxiolytic effects , as demonstrated by activity in a mouse shock-aggression assay .

Propriétés

IUPAC Name |

2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXBDNAWJYLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2CC3=CC=CC=C3N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)

![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)

![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)

![1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2773600.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773602.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)